N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
: "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" is a novel compound with potential applications in diverse scientific fields. This compound's structure is built on the foundation of a hydrazide functional group, flanked by a dihydroxyphenyl ring and a benzimidazole moiety. The presence of these unique structural motifs suggests potential bioactivity and versatility in chemical reactions, making it a compound of great interest for further research.
Properties
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-21-13-5-3-2-4-12(13)19-17(21)25-10-16(24)20-18-9-11-6-7-14(22)15(23)8-11/h2-9,22-23H,10H2,1H3,(H,20,24)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUONBJKSAPACR-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
: The synthesis of "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" can be achieved through several synthetic routes. A common method involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. Reaction temperatures typically range from room temperature to moderate heating (50-80°C) to facilitate the formation of the desired product. In an industrial setting, scaling up this reaction might require optimization of solvent use, reaction time, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
: The biological effects of "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" are likely mediated by its interaction with specific molecular targets. The dihydroxyphenyl group may participate in redox cycling, affecting cellular oxidative stress pathways. The benzimidazole moiety can interact with nucleic acids or proteins, potentially modulating enzyme activity or gene expression. These interactions suggest a multi-faceted mechanism of action involving multiple biological pathways.
Comparison with Similar Compounds
Biological Activity
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound belonging to the class of hydrazones. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this compound suggest potential applications in targeting various biological pathways.
Structural Characteristics
The compound's structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key features include:
- Benzimidazole moiety : Known for its pharmacological significance.
- Dihydroxyphenyl group : Enhances antioxidant activity.
- Hydrazide functionality : Contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant antibacterial activity against various pathogens. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) studies show that certain benzimidazole derivatives can inhibit bacterial growth at concentrations comparable to standard antibiotics such as ciprofloxacin and norfloxacin .
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| Compound A | S. aureus | 2 |
| Compound B | E. coli | 4 |
| Compound C | P. aeruginosa | 8 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Anticancer Potential
The presence of the benzimidazole ring is associated with anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including:
- Activation of caspases.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways related to tumor growth.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Antioxidant Activity : The dihydroxyphenyl group contributes to scavenging free radicals, thereby reducing oxidative stress.
- Cell Signaling Modulation : It may influence various signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- A study by Birajdar et al. (2013) demonstrated that benzimidazole derivatives exhibited notable antibacterial activity against S. aureus and E. coli, suggesting a promising therapeutic potential .
- Another investigation focused on the anti-inflammatory effects of benzimidazole derivatives, showing significant reductions in pro-inflammatory cytokines in animal models .
Q & A
Q. Methodology :
- Step 1 : React 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with 3,4-dihydroxybenzaldehyde under reflux in absolute ethanol (70–80°C) for 4–6 hours .
- Step 2 : Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) to confirm intermediate formation .
- Step 3 : Isolate the product by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization (methanol or ethanol) .
Basic: Which analytical techniques are critical for characterizing purity and structural confirmation?
Q. Methodology :
- Elemental Analysis (CHNS) : Determine empirical formula compliance (e.g., deviations >0.3% indicate impurities) .
- TLC/HPLC : Assess purity and confirm absence of unreacted starting materials .
- Spectroscopy : Use FT-IR to verify hydrazone C=N stretch (~1600 cm⁻¹) and ¹H/¹³C NMR to resolve benzimidazole sulfanyl and dihydroxyphenyl moieties .
Advanced: How can researchers resolve contradictions in synthetic yields when modifying substituents?
Q. Methodology :
- Systematic Variation : Compare yields of analogs (e.g., replacing 3,4-dihydroxyphenyl with nitro/methoxy groups) to identify substituent electronic effects .
- Kinetic Studies : Use in-situ FT-IR or HPLC to track reaction rates and identify steric hindrance from bulky substituents .
- Statistical Analysis : Apply ANOVA to determine significance of variables (e.g., temperature, solvent polarity) on yield discrepancies .
Advanced: What experimental designs optimize synthesis conditions for scalability?
Q. Methodology :
- Design of Experiments (DoE) : Use a central composite design to model interactions between variables (e.g., molar ratio, reflux time) and maximize yield .
- Flow Chemistry : Transition batch synthesis to continuous flow for improved heat/mass transfer, reducing side reactions .
Advanced: How can computational methods enhance understanding of structure-activity relationships (SAR)?
Q. Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., hydrazone moiety for electrophilic attack) .
- Molecular Docking : Simulate binding interactions with anti-inflammatory targets (e.g., COX-2) to guide SAR for bioactivity .
Advanced: What in vitro/in vivo models are suitable for evaluating anti-inflammatory activity?
Q. Methodology :
- In Vitro : Test COX-1/COX-2 inhibition (enzyme immunoassay) at 10–100 μM concentrations .
- Cell Models : Measure IL-6/TNF-α suppression in LPS-induced macrophages (ELISA) .
- In Vivo : Use carrageenan-induced rat paw edema models, administering 10–50 mg/kg orally .
Advanced: How can spectroscopic data resolve stereochemical uncertainties in the hydrazone moiety?
Q. Methodology :
- NOESY NMR : Detect spatial proximity between hydrazone protons and adjacent aromatic groups to confirm E-configuration .
- X-ray Crystallography : Resolve crystal packing (if single crystals are obtainable) to unambiguously assign geometry .
Advanced: What strategies mitigate oxidation of the 3,4-dihydroxyphenyl group during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
